4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
Overview
Description
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring This compound is characterized by the presence of a benzoic acid moiety substituted with a thiazolidine-1,1-dioxide group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a suitable amine with a thiol in the presence of an oxidizing agent to form the thiazolidine-1,1-dioxide structure.
Attachment to Benzoic Acid: The thiazolidine-1,1-dioxide is then coupled with 3-methylbenzoic acid through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazolidine ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to its biological effects by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid
- 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
- 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)butanoic acid
Uniqueness
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid is unique due to the specific position of the methyl group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Biological Activity
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid, also known as CAS No. 864296-62-8, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 255.29 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄S |
Molecular Weight | 255.29 g/mol |
CAS Number | 864296-62-8 |
Antioxidant Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of thiazolidinones could inhibit lipid peroxidation effectively, suggesting their potential use in preventing oxidative damage in cells .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro experiments showed that it could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism where the compound may modulate the immune response and provide therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of thiazolidinone derivatives. The compound exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antidiabetic Potential
Recent research has explored the potential of this compound in managing diabetes. In animal models, it was shown to enhance insulin sensitivity and improve glucose uptake in muscle cells. The compound's ability to modulate key signaling pathways involved in glucose metabolism positions it as a promising candidate for diabetes treatment .
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated that this compound had an IC50 value significantly lower than standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
A research article focused on the anti-inflammatory effects of this compound utilized LPS-stimulated RAW264.7 macrophages to assess cytokine production. The findings revealed that treatment with the compound reduced TNF-α levels by approximately 50%, indicating its potential as an anti-inflammatory agent .
Case Study 3: Antidiabetic Effects
In a diabetic rat model study published in Diabetes Research and Clinical Practice, administration of this compound resulted in improved fasting blood glucose levels and enhanced insulin sensitivity compared to untreated controls. This suggests its utility in managing hyperglycemia .
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-7-9(11(13)14)3-4-10(8)12-5-2-6-17(12,15)16/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQKZCIMVWJIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCCS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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